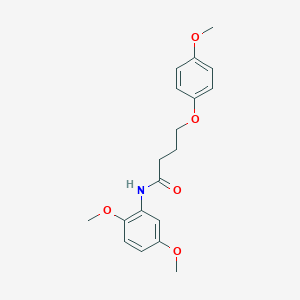![molecular formula C23H24Cl2N2O B284786 4-(2,4-dichlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide](/img/structure/B284786.png)
4-(2,4-dichlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dichlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide, also known as CPQ, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(2,4-dichlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to interact with certain receptors in the brain, such as the dopamine and serotonin receptors, which could explain its effects on neurotransmitter activity. This compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth, which could explain its potential anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In pharmacology, this compound has been found to reduce pain and inflammation by inhibiting the activity of certain enzymes involved in these processes. In neuroscience, this compound has been found to modulate the activity of certain neurotransmitters, which could have implications for the treatment of psychiatric disorders. In cancer research, this compound has been shown to inhibit the growth of certain cancer cells by interfering with their metabolic processes.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,4-dichlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide has several advantages for lab experiments, including its high yield and purity, which make it a reliable and consistent compound for research purposes. However, this compound also has some limitations, such as its relatively high cost and limited availability, which could make it difficult to use in large-scale studies.
Orientations Futures
There are several future directions for research on 4-(2,4-dichlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide, including further studies on its mechanism of action, potential applications in drug development, and its effects on various physiological processes. Additionally, there is a need for more studies on the safety and toxicity of this compound, as well as its potential interactions with other drugs and compounds. Overall, this compound has the potential to be a valuable tool for scientific research in various fields, and further studies are needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of 4-(2,4-dichlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide involves a multi-step process that includes the reaction of 2,4-dichlorobenzaldehyde with diethyl malonate, followed by the cyclization of the resulting intermediate with 1,2,3,4-tetrahydroisoquinoline. The final step involves the amidation of the resulting compound with 8-bromoacetyl chloride. The synthesis of this compound has been optimized for high yield and purity, making it a viable option for scientific research applications.
Applications De Recherche Scientifique
4-(2,4-dichlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide has been extensively studied for its potential applications in various fields, including pharmacology, neuroscience, and cancer research. In pharmacology, this compound has been shown to exhibit analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications. In neuroscience, this compound has been found to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which could have implications for the treatment of psychiatric disorders. In cancer research, this compound has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer treatments.
Propriétés
Formule moléculaire |
C23H24Cl2N2O |
|---|---|
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
4-(2,4-dichlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide |
InChI |
InChI=1S/C23H24Cl2N2O/c1-3-27(4-2)23(28)14-8-11-21-19(12-14)16-6-5-7-17(16)22(26-21)18-10-9-15(24)13-20(18)25/h5-6,8-13,16-17,22,26H,3-4,7H2,1-2H3 |
Clé InChI |
SSWHUEHHYRFWSO-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=C(C=C(C=C4)Cl)Cl |
SMILES canonique |
CCN(CC)C(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(dimethylamino)phenyl]-4-(4-methoxyphenoxy)butanamide](/img/structure/B284705.png)


![Ethyl 7-(4-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B284711.png)
![N-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}urea](/img/structure/B284714.png)
![2-[(1-Butyl-2,5-dioxo-3-pyrrolidinyl)sulfanyl]nicotinic acid](/img/structure/B284719.png)

![N-{3-[2-(2-thienyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide](/img/structure/B284732.png)
![N-{3-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide](/img/structure/B284737.png)




